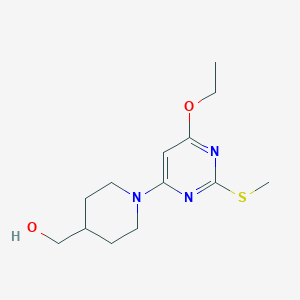

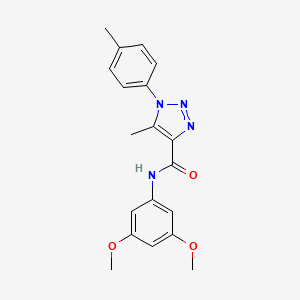

![molecular formula C14H12N4O3S B2986844 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide CAS No. 868979-27-5](/img/structure/B2986844.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been of interest to medicinal chemists due to their wide range of therapeutic applications .

Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized by the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as an efficient, inexpensive, biodegradable, and green reaction medium and catalyst under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis

The molecular structure of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide” can be complex and involve multiple steps. For instance, the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide” can be determined using various analytical techniques. For instance, the yield and melting point can be determined experimentally .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines . For instance, one of the compounds showed potential inhibitory activity against the MDA-MB-231 breast cancer cell line . Another study found that certain imidazo[2,1-b]thiazole-based aryl hydrazones exhibited promising cytotoxicity against the same cell line .

Antifungal Properties

Imidazo[2,1-b]thiazole scaffolds have been associated with antifungal properties . This suggests potential applications in the development of new antifungal drugs.

Antibacterial Activity

These compounds have also shown antibacterial properties , indicating their potential use in combating bacterial infections.

Anti-Inflammatory Properties

Imidazo[2,1-b]thiazole compounds have demonstrated anti-inflammatory properties , which could be useful in the treatment of inflammatory diseases.

Antihypertensive Properties

These compounds have been associated with antihypertensive properties , suggesting potential applications in the management of high blood pressure.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators

Imidazo[2,1-b]thiazole compounds have been used as CFTR-selective potentiators . This suggests potential applications in the treatment of cystic fibrosis.

DNA-Binding Applications

Bis-heterocycles, which include imidazo[2,1-b]thiazole compounds, have been noted for their DNA-binding applications . This could have implications in genetic research and therapy.

Antidepressant Activity

Bis-heterocycles have also shown antidepressant activity , indicating potential use in the treatment of depression.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit broad spectrum pharmacological activities . For instance, they have shown inhibition on VEGFR2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

Imidazo[2,1-b]thiazole derivatives have been reported to interact with their targets and cause changes that lead to their pharmacological effects . For example, some derivatives have shown inhibitory effects on VEGFR2, which could potentially lead to the inhibition of angiogenesis .

Biochemical Pathways

Imidazo[2,1-b]thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For instance, inhibition of VEGFR2 can affect the VEGF signaling pathway, which plays a key role in angiogenesis .

Pharmacokinetics

Thiazole, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of the compound.

Result of Action

Imidazo[2,1-b]thiazole derivatives have been reported to exhibit a range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties, as well as being used as cystic fibrosis transmembrane conductance regulator (cftr)-selective potentiators .

Action Environment

The solubility of thiazole in different solvents suggests that the compound’s action could potentially be influenced by the environment in which it is administered .

Propiedades

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-13(10-2-1-3-12(8-10)18(20)21)15-5-4-11-9-17-6-7-22-14(17)16-11/h1-3,6-9H,4-5H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJZDOPNUJTJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

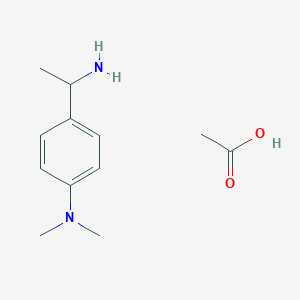

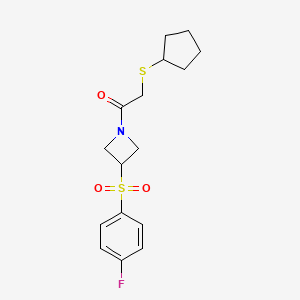

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)

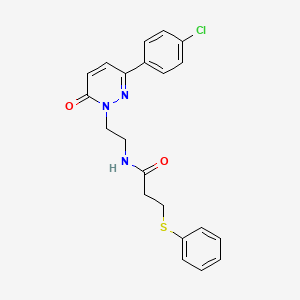

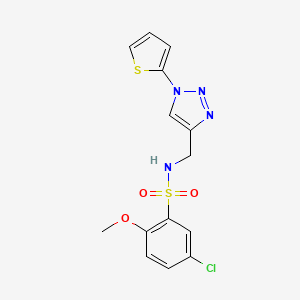

![2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2986777.png)

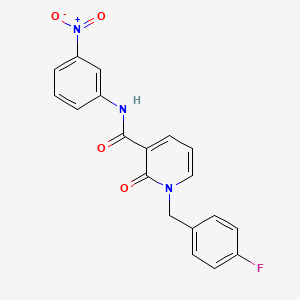

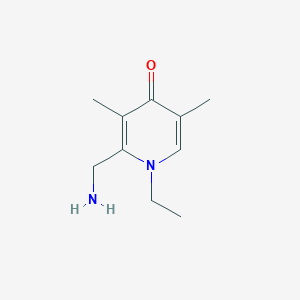

![3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2986780.png)